Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate
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Overview
Description
Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate: is a chemical compound with the molecular formula C11H11BrO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate typically involves the bromination of 2,3-dihydrobenzofuran followed by esterification. A common method includes the following steps:
Bromination: 2,3-dihydrobenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.
Esterification: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding dihydrobenzofuran derivative.
Oxidation Reactions: Oxidation can lead to the formation of benzofuran derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Oxidation: Formation of benzofuran derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-2,3-dihydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Ethyl 7-bromobenzofuran-2-carboxylate
- Ethyl 7-bromo-1-benzofuran-2-carboxylate
- **Ethyl 7-bromo-2
Properties
IUPAC Name |
ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-5,9H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFMOLTUKPGFMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551568 |
Source
|
Record name | Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113730-57-7 |
Source
|
Record name | Ethyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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